5-(2-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-methoxybenzaldehyde with thiophene-2-carbaldehyde and thiosemicarbazide under reflux conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function. Additionally, the methoxy and thiophene groups can enhance the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Hydroxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(2-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
478257-07-7 |
---|---|
Molecular Formula |
C14H12N4OS2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4OS2/c1-19-12-7-3-2-6-11(12)13-16-17-14(20)18(13)15-9-10-5-4-8-21-10/h2-9H,1H3,(H,17,20)/b15-9+ |
InChI Key |
FBMNUXRMZKKVDQ-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CS3 |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.